4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide
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Overview
Description
4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a synthetic organic compound characterized by the presence of a bromine atom, a phenoxy group, and a carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Acylation: The attachment of the 4-methylphenoxyacetyl group to the brominated benzene ring.
Formation of Carboximidamide:
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be employed in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The presence of the bromine atom and the phenoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- 4-bromo-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Uniqueness
4-bromo-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the 4-methylphenoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-2-8-14(9-3-11)21-10-15(20)22-19-16(18)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFGLYZMXSVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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